molecular formula C22H32N2OSi B584231 1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine CAS No. 887583-71-3

1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine

Cat. No. B584231
M. Wt: 368.596
InChI Key: VHTGWHWKPHHGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine” is a chemical compound with the molecular formula C22H32N2OSi . It has a molecular weight of 368.6 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane . The InChI string and the Canonical SMILES are also provided for further structural analysis .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 368.228390183 g/mol . The topological polar surface area is 24.5 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives Synthesis and Properties : Synthesis and characterization of derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were explored. These compounds demonstrated various molecular shapes and adopted specific crystal structures, with analyses of their intermolecular interactions through X-ray diffraction and other spectroscopic studies (Kulkarni et al., 2016).

  • Structural Studies of Piperazine Derivatives : The crystal structures of active and non-active piperazine derivatives, potential anti-malarial agents, were reported. This study highlighted the importance of certain molecular features like the OH group, benzyl group, and methylene substituents for generating activity (Cunico et al., 2009).

Biological Evaluation

  • Antibacterial and Anthelmintic Activities : A specific compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showed moderate anthelmintic activity and poor antibacterial activity when screened against various microorganisms (Sanjeevarayappa et al., 2015).

  • Antimicrobial Studies of Novel Derivatives : Synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved, and some of these compounds exhibited excellent antibacterial and antifungal activities (Rajkumar et al., 2014).

Other Applications

  • Molecular Structure Analysis : The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for this type of compound (Mamat et al., 2012).

  • Insecticide Design Using Piperazine Derivatives : Exploring the potential of piperazine derivatives in the design of novel insecticides, a study focused on using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides targeting the serotonin receptor in nematodes (Cai et al., 2010).

properties

IUPAC Name

tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGWHWKPHHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine

CAS RN

887583-71-3
Record name 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887583-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To 2-piperazin-1-yl-ethanol (2 g, 15.36 mmol) in CH2Cl2 (70 mL) and pyridine (1.85 mL, 23.04 mmol) was added DMAP (188 mg, 1.53 mmol) and TBDPS chloride (3.37 mL, 18.44 mmol) and the reaction mixture stirred at RT for 18 h. The reaction mixture was concentrated in vacuo and the crude material was purified by silica gel column chromatography, eluting with CH2Cl2 and increasing the polarity to 10% MeOH/CH2Cl2 to obtain 1-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine as a colourless oil (1.1 g, 21%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(piperazin-1-yl)ethanol (1.000 g, 7.68 mmol) was dissolved in DCM (35.1 ml) and pyridine (0.932 ml, 11.52 mmol) followed by DMAP (0.094 g, 0.77 mmol) were added. tert-butylchlorodiphenylsilane (2.368 ml, 9.22 mmol) was added to the solution and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and the concentrate was purified by column chromatography (ISCO, eluting with 10% MeOH/DCM) to give the title product (2.73 g, yield: 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
35.1 mL
Type
solvent
Reaction Step One
Quantity
0.932 mL
Type
reactant
Reaction Step Two
Quantity
2.368 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.094 g
Type
catalyst
Reaction Step Four
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.